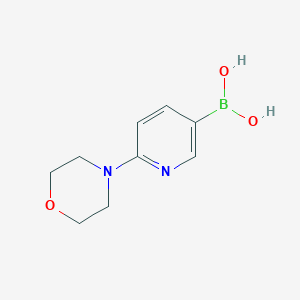

6-Morpholinopyridin-3-ylboronic acid

Description

6-Morpholinopyridin-3-ylboronic acid (CAS: 904326-93-8) is a boronic acid derivative featuring a pyridine ring substituted with a morpholine group at the 6-position and a boronic acid moiety at the 3-position. Its molecular formula is C₉H₁₃BN₂O₃, with a molecular weight of 208.03 g/mol . This compound is widely used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its stability and reactivity under mild conditions . Commercial availability at kilogram-scale production underscores its industrial relevance .

Properties

IUPAC Name |

(6-morpholin-4-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7,13-14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPQELNXDVTLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673757 | |

| Record name | [6-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904326-93-8 | |

| Record name | (6-Morpholino-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904326-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Morpholino)pyridine-3-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme:

$$

\text{Pyridine derivative} \xrightarrow[\text{halogenation}]{\text{bromination}} \text{3-halopyridine} \xrightarrow[\text{metal exchange}]{\text{borylation}} \text{pyridin-3-ylboronic acid}

$$

Procedure:

- Step 1: Halogenation at the 3-position of pyridine to obtain 3-bromopyridine.

- Step 2: Lithium-halogen exchange using n-Butyllithium ($$n$$-BuLi) at low temperature (−78°C) in an inert solvent such as THF.

- Step 3: Addition of trimethyl borate ($$B(OMe)3$$) or bis(pinacolato)diboron ($$B2Pin_2$$) to the lithiated intermediate.

- Step 4: Hydrolysis or work-up with aqueous acid to yield the boronic acid.

Reaction Conditions:

| Parameter | Conditions |

|---|---|

| Temperature | −78°C during lithiation; room temperature during hydrolysis |

| Solvent | Tetrahydrofuran (THF) |

| Reagents | $$n$$-BuLi, trimethyl borate or bis(pinacolato)diboron |

| Yield | Typically 70-85% |

Suzuki-Miyaura Coupling for Functionalization

In cases where the boronic acid is introduced via coupling, the process involves:

- Preparation of a halogenated pyridine (e.g., 3-bromo- or 3-chloropyridine)

- Coupling with a boronic acid or ester in the presence of a palladium catalyst, base, and suitable solvent.

Representative Reaction:

3-bromopyridine + B(OR)_2 (boronate ester) → Suzuki coupling → 6-morpholinopyridin-3-ylboronic acid

Reaction Conditions:

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | Cesium carbonate or potassium phosphate |

| Solvent | Toluene/water or dioxane/water mixture |

| Temperature | 80–100°C |

| Yield | 60–75% |

Direct Hydroboration of Pyridine Derivatives

Although less common, direct hydroboration of pyridine rings can be employed under specific conditions, often requiring specialized reagents and catalysts.

Method Highlights:

- Use of borane reagents (e.g., borane-tetrahydrofuran complex, BH₃·THF)

- Catalytic conditions to facilitate regioselective addition at the 3-position

- Followed by oxidation to convert borane adducts into boronic acids

Limitations:

- Regioselectivity challenges

- Often requires protective groups or directing groups to achieve specificity

Data Summary Table

| Method | Starting Material | Key Reagents | Typical Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| Halogen-Metal Exchange Borylation | 3-Halopyridine | $$n$$-BuLi, B(OR)_3 | −78°C to room temp | 70–85% | Widely used, scalable |

| Suzuki-Miyaura Coupling | Halopyridine + Boronic ester | Pd catalyst, base | 80–100°C | 60–75% | High selectivity, versatile |

| Direct Hydroboration | Pyridine derivatives | BH₃·THF | Elevated temp, inert atmosphere | Variable | Less regioselective |

Chemical Reactions Analysis

Types of Reactions

6-Morpholinopyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Bases: Potassium carbonate or sodium hydroxide for substitution reactions.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura coupling.

Alcohols and Ketones: From oxidation reactions.

Substituted Morpholine Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

6-Morpholinopyridin-3-ylboronic acid is primarily used as a building block in organic synthesis. It facilitates the creation of complex organic molecules through reactions such as the Suzuki-Miyaura coupling , which allows for the formation of biaryl compounds from aryl halides and boronic acids in the presence of palladium catalysts. This method is essential for developing pharmaceuticals and materials science applications .

Key Reactions:

- Suzuki-Miyaura Coupling: Forms biaryl compounds.

- Oxidation Reactions: Converts boronic acids to alcohols or ketones.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a crucial intermediate in synthesizing targeted therapies for diseases such as cancer. Its ability to inhibit specific enzymes makes it a candidate for drug development. For instance, studies have shown that derivatives of 6-Morpholinopyridin-3-ylboronic acid exhibit promising antitumor activity against various cancer cell lines .

Case Study:

A study explored the synthesis of pyridobenzoxazine derivatives using 6-Morpholinopyridin-3-ylboronic acid, resulting in compounds with significant antitumor effects.

Bioconjugation

The compound is utilized in bioconjugation processes, where it helps attach biomolecules to surfaces or other molecules. This application enhances drug delivery systems and diagnostic tools by improving the targeting and efficacy of therapeutic agents .

Enzyme Inhibition Research

Research involving enzyme inhibitors has demonstrated that 6-Morpholinopyridin-3-ylboronic acid can provide insights into metabolic pathways and potential therapeutic targets across various diseases .

Development of Chemical Sensors

This compound plays a role in developing chemical sensors aimed at detecting biomolecules or environmental pollutants, contributing to advancements in environmental science and safety .

Mechanism of Action

The mechanism of action of 6-Morpholinopyridin-3-ylboronic acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The morpholine ring can enhance the solubility and bioavailability of the compound, making it more effective in biological applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

6-Pyrrolidin-1-yl-pyridine-3-boronic Acid

- Molecular Formula: C₉H₁₃BN₂O₂ (vs. C₉H₁₃BN₂O₃ for the morpholino analog) .

- Key Difference : Replaces the morpholine oxygen with a pyrrolidine ring, reducing polarity and hydrogen-bonding capacity.

- Impact: Lower molecular weight (192.03 g/mol) may enhance solubility in non-polar solvents but reduce stability in aqueous reactions .

6-Fluoro-5-methoxypyridin-3-ylboronic Acid

- Molecular Formula: C₆H₇BFNO₃ (MW: 170.93 g/mol) .

- Key Difference : Electron-withdrawing fluorine and methoxy groups increase electrophilicity at the boron center.

- Impact: Enhanced reactivity in cross-coupling reactions compared to morpholino derivatives, which have electron-donating substituents .

(6-Amino-5-methylpyridin-3-yl)boronic Acid

- Molecular Formula : C₆H₉BN₂O₂ (MW: 151.96 g/mol) .

- Impact: Limited stability under acidic conditions, restricting its use in certain synthetic protocols .

(6-Ethoxypyridin-3-yl)boronic Acid

- Molecular Formula: C₇H₁₀BNO₃ (MW: 182.97 g/mol) .

- Key Difference : Ethoxy group offers moderate electron donation, balancing reactivity and stability.

- Impact: Intermediate reactivity between morpholino and fluoro-substituted analogs .

Physicochemical Properties

Stability and Handling

- The morpholino derivative exhibits superior stability compared to amino-substituted analogs, with recommended storage at 2–8°C under dry conditions .

- Ethoxy- and pyrrolidino-substituted compounds show intermediate stability, requiring inert atmospheres for long-term storage .

Biological Activity

6-Morpholinopyridin-3-ylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor in various biological pathways. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H13BN2O3

- Molar Mass : 208.02 g/mol

- CAS Number : 904326-93-8

- Appearance : White to orange to green powder or crystal

- pKa : 4.68 (predicted)

- Storage Conditions : Under inert gas at 2-8°C

6-Morpholinopyridin-3-ylboronic acid acts primarily as a selective inhibitor of certain kinases involved in signal transduction pathways. It has been noted for its role in inhibiting the ITK (IL2-inducible T cell kinase), which is pivotal in T cell signaling and immune responses. The compound's interaction with ITK leads to downstream effects that can modulate cellular processes such as proliferation and apoptosis, particularly in lymphocytes .

Anticancer Properties

Research indicates that boronic acids, including 6-morpholinopyridin-3-ylboronic acid, exhibit significant anticancer properties. They function by inhibiting key enzymes involved in cancer cell metabolism and proliferation. For instance, studies have shown that compounds with boron moieties can effectively inhibit the activity of serine/threonine kinases, which are often upregulated in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects by modulating pathways associated with cytokine production and immune cell activation. Inhibiting ITK can reduce the activation of T cells, leading to decreased production of pro-inflammatory cytokines such as IL-2 and TNF-alpha .

Case Studies

-

Inhibition of ITK :

A study highlighted the role of 6-morpholinopyridin-3-ylboronic acid in inhibiting ITK activity in T cells, leading to reduced T cell proliferation and cytokine production. This was demonstrated through both in vitro assays and in vivo models where the compound was administered to mice with induced inflammatory responses . -

Antitumor Activity :

Another investigation focused on the compound's effects on various cancer cell lines. Results showed that treatment with 6-morpholinopyridin-3-ylboronic acid resulted in significant cytotoxicity against chronic lymphocytic leukemia (CLL) cells at concentrations ranging from 15–20 µM, while normal cells remained largely unaffected .

Comparative Efficacy

The following table summarizes the biological activities of 6-morpholinopyridin-3-ylboronic acid compared to other boronic acid derivatives:

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Morpholinopyridin-3-ylboronic acid | ITK Inhibition, Anticancer | 15–20 | Effective against CLL cells |

| BF102 | Lipid Homeostasis Regulation | Not specified | No significant toxicity observed |

| BF175 | SREBP Target Gene Expression | Not specified | First small-molecule blocker of SREBP-TAD |

Q & A

What are the recommended synthetic routes for preparing 6-Morpholinopyridin-3-ylboronic acid, and what are the critical intermediates?

Level: Basic

Answer:

The synthesis of 6-Morpholinopyridin-3-ylboronic acid typically involves functionalizing pyridine derivatives with morpholine and boronic acid groups. A common approach is through Suzuki-Miyaura coupling, where halogenated pyridine intermediates (e.g., 6-chloropyridin-3-ylboronic acid) are reacted with morpholine under palladium catalysis . Key intermediates include halogenated precursors (e.g., 6-chloropyridine derivatives) and protected boronic esters. For example, highlights the use of 6-chloropyridin-3-ylboronic acid in chemoenzymatic synthesis, suggesting that halogenated pyridines are critical for subsequent functionalization. Purification often involves column chromatography or recrystallization, with yields dependent on reaction temperature and catalyst loading.

How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving 6-Morpholinopyridin-3-ylboronic acid to minimize byproducts?

Level: Advanced

Answer:

Optimization requires careful control of:

- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for aryl-aryl couplings. notes the use of palladium catalysts in synthesizing epibatidine analogs, emphasizing catalyst selectivity.

- Base and solvent : K₂CO₃ or Cs₂CO₃ in THF or dioxane improves coupling efficiency. Avoid protic solvents to prevent boronic acid decomposition.

- Stoichiometry : A 1:1.2 molar ratio of boronic acid to aryl halide reduces homo-coupling byproducts.

- Temperature : Reactions at 80–100°C balance reactivity and stability. observes that related boronic acids (e.g., 6-Chloro-5-methylpyridine-3-boronic acid) require controlled heating to prevent decomposition.

Monitor reaction progress via TLC or LC-MS, and employ scavenger resins (e.g., thiourea) to remove residual palladium .

What spectroscopic and computational methods are most effective for characterizing 6-Morpholinopyridin-3-ylboronic acid?

Level: Basic

Answer:

- NMR : ¹H and ¹³C NMR confirm the morpholine and pyridine ring structures. The boronic acid proton appears as a broad peak near δ 7–8 ppm.

- FT-IR : B-O stretching vibrations (~1350 cm⁻¹) and morpholine C-N stretches (~1100 cm⁻¹) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂BN₂O₃). ’s SDS for a related compound (6-(BOC-Methylamino)pyridine-3-boronic acid) emphasizes the need for precise mass confirmation.

- XRD : Single-crystal X-ray diffraction resolves stereochemistry, though crystallization may require slow evaporation from DMSO/water mixtures.

How does the electron-donating morpholine group influence the reactivity of 6-Morpholinopyridin-3-ylboronic acid in cross-coupling reactions?

Level: Advanced

Answer:

The morpholine group acts as an electron donor via its nitrogen lone pair, increasing electron density on the pyridine ring. This enhances the boronic acid’s nucleophilicity in Suzuki-Miyaura reactions, improving coupling rates with electron-deficient aryl halides. However, steric hindrance from the morpholine ring may reduce reactivity with bulky substrates. Computational studies (e.g., DFT/B3LYP in ) on analogous phenylboronic acids show that substituents alter frontier orbital energies (HOMO/LUMO), affecting transition-state stability. For 6-Morpholinopyridin-3-ylboronic acid, the HOMO is localized on the boronic acid group, making it more susceptible to electrophilic attack .

What are the stability considerations for 6-Morpholinopyridin-3-ylboronic acid under varying storage and reaction conditions?

Level: Advanced

Answer:

- Storage : Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent oxidation. recommends refrigeration in sealed containers for similar boronic acids.

- Moisture Sensitivity : Boronic acids hydrolyze to boroxines in humid environments. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during reactions.

- Thermal Stability : Decomposition occurs above 120°C. notes that methyl-substituted analogs decompose at lower temperatures, suggesting thermal limits during reflux.

- pH Sensitivity : Avoid strongly acidic conditions (pH < 3), which protonate the boronic acid, reducing reactivity. Neutral to mildly basic conditions (pH 7–9) are optimal .

How can researchers address low yields in the synthesis of 6-Morpholinopyridin-3-ylboronic acid derivatives?

Level: Basic

Answer:

- Purification : Use preparative HPLC or silica gel chromatography to separate regioisomers. highlights the use of reverse-phase HPLC for fluorinated pyridine derivatives.

- Protecting Groups : Temporarily protect the boronic acid as a pinacol ester to improve solubility and stability during functionalization.

- Catalyst Screening : Test alternative ligands (e.g., SPhos, XPhos) to enhance coupling efficiency. achieved higher yields in epibatidine synthesis by optimizing catalyst systems.

- Byproduct Analysis : Characterize side products (e.g., deborylated pyridines) via GC-MS to adjust reaction stoichiometry or conditions .

What computational tools are suitable for predicting the electronic properties of 6-Morpholinopyridin-3-ylboronic acid?

Level: Advanced

Answer:

- DFT Calculations : Gaussian 09 (B3LYP/6-311++G(d,p)) models geometry optimization and frontier orbitals. used this method to analyze vibrational modes and charge distribution in phenylboronic acids.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities for biological targets (e.g., enzymes requiring boronic acid inhibitors).

- MD Simulations : GROMACS assesses solvation effects and conformational stability in aqueous/organic solvents.

- Software : GaussView for visualization and Multiwfn for electron density analysis .

How does the steric profile of 6-Morpholinopyridin-3-ylboronic acid affect its utility in constructing supramolecular architectures?

Level: Advanced

Answer:

The morpholine group introduces steric bulk at the 6-position, limiting access to the boronic acid’s reactive site. This can hinder formation of covalent organic frameworks (COFs) with rigid linkers but favors selective interactions in host-guest systems. For example, in saccharide sensing, steric hindrance may reduce non-specific binding. ’s derivative, (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid, shows that bulky substituents enhance selectivity for diols with complementary geometry. Computational modeling (e.g., in ) can predict steric clashes in proposed architectures .

What are the safety protocols for handling 6-Morpholinopyridin-3-ylboronic acid in laboratory settings?

Level: Basic

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions ( ).

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis.

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air. ’s SDS provides detailed emergency measures for related boronic acids.

- Waste Disposal : Neutralize with dilute NaOH before disposal to convert boronic acid into less reactive borate salts .

What strategies can mitigate boronic acid protodeboronation during reactions with 6-Morpholinopyridin-3-ylboronic acid?

Level: Advanced

Answer:

- Additives : Include phenylboronic acid or neopentyl glycol to compete for reactive intermediates.

- Low Temperature : Conduct reactions at 0–25°C to slow decomposition.

- Oxygen-Free Conditions : Degas solvents and use Schlenk lines to exclude oxygen, which accelerates protodeboronation.

- Substrate Activation : Pre-activate the boronic acid as a trifluoroborate salt (KHF₂) to enhance stability. ’s related chloro-methyl derivative required strict inert conditions to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.